Product packaging for 2-Amino-3,5-dinitrophenylamine(Cat. No.:CAS No. 3694-51-7)

2-Amino-3,5-dinitrophenylamine

Cat. No.: B3263191
CAS No.: 3694-51-7
M. Wt: 198.14 g/mol
InChI Key: JMGGTZMFWKWZSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3,5-dinitrophenylamine (CID 11805678) is an organic compound with the molecular formula C6H6N4O4 . As a member of the dinitrophenylamine chemical family, it serves as a specialized building block and intermediate in chemical synthesis and materials science research . Dinitroaniline derivatives are typically utilized in the preparation of various industrially significant products, including dyes and other complex chemical entities . Compounds in this class are known to require careful handling as they can be explosive under specific conditions, such as when exposed to heat or friction . This product is strictly for research purposes and is classified as For Research Use Only (RUO). It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Intended Research Applications: • Chemical synthesis intermediate • Materials science research • Dye and pigment research Handling and Safety: Researchers should consult the Safety Data Sheet (SDS) prior to use. Proper personal protective equipment (PPE), including gloves and eyeshields, should be worn.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N4O4 B3263191 2-Amino-3,5-dinitrophenylamine CAS No. 3694-51-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dinitrobenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O4/c7-4-1-3(9(11)12)2-5(6(4)8)10(13)14/h1-2H,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMGGTZMFWKWZSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)N)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Amino 3,5 Dinitrophenylamine and Its Analogues

Strategies for Construction of the 2-Amino-3,5-dinitrophenyl Core

The foundational synthesis of 2-Amino-3,5-dinitrophenylamine can be approached through several strategic routes, each with its own set of advantages and challenges. These methods primarily involve the careful introduction of amino and nitro groups onto an aromatic scaffold.

Nucleophilic Aromatic Substitution Routes for Nitroaromatics

Nucleophilic aromatic substitution (SNAr) is a powerful method for the synthesis of nitroanilines. tandfonline.com This reaction is facilitated by the presence of strong electron-withdrawing groups, such as nitro groups, which activate the aromatic ring towards nucleophilic attack. tandfonline.comnih.gov The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer intermediate. masterorganicchemistry.com

A common strategy involves the reaction of a di-nitro substituted benzene (B151609) ring bearing a good leaving group (typically a halogen) with an amine nucleophile. For instance, the synthesis of the isomeric 2,4-dinitroaniline (B165453) is readily achieved by reacting 1-chloro-2,4-dinitrobenzene (B32670) with ammonia (B1221849). youtube.comgoogle.com A similar approach can be envisioned for this compound, likely starting from 1-chloro-2,4-dinitrobenzene and reacting it with an appropriate aminating agent under controlled conditions. The electron-withdrawing nitro groups ortho and para to the leaving group are crucial for stabilizing the negative charge of the intermediate complex, thereby driving the reaction. tandfonline.com

The choice of solvent and reaction conditions can significantly impact the reaction rate and yield. Dipolar aprotic solvents are known to accelerate SNAr reactions. researchgate.net The synthesis of a thiophene (B33073) analogue, 2-amino-3,5-dinitrothiophene, has been successfully achieved by reacting 2-bromo-3,5-dinitrothiophene (B1621092) with ammonium (B1175870) carbonate in ethyl acetate (B1210297), yielding a high purity product. google.com This suggests that amination of a suitably substituted dinitrohalobenzene is a viable route.

Starting MaterialNucleophileSolventConditionsProductYield (%)
1-Chloro-2,4-dinitrobenzeneAqueous Ammonia-60-90°C2,4-Dinitroaniline98.4
2-Bromo-3,5-dinitrothiopheneAmmonium CarbonateEthyl Acetate35-45°C2-Amino-3,5-dinitrothiophene91
N-(5-halo-2-nitrophenyl)acetamideVarious AminesDMSO / DMFMicrowaveN-(5-R-amino-2-nitrophenyl)acetamideGood

Selective Nitration Techniques for Aniline (B41778) Derivatives

The direct nitration of aniline derivatives is a fundamental method for introducing nitro groups onto an aromatic ring. However, this reaction is complicated by the high reactivity of the amino group, which is susceptible to oxidation and can be protonated in the strongly acidic media typically used for nitration. byjus.com The anilinium ion, formed under acidic conditions, is a meta-directing group, which can lead to undesired isomers. byjus.com

To overcome these challenges, the amino group is often protected, most commonly as an acetanilide (B955). This protection moderates the activating effect of the amino group and directs nitration primarily to the para position, with some ortho product also forming. rsc.orgazom.com Subsequent hydrolysis of the amide reveals the free amino group. rsc.orggoogle.com

Achieving the specific 3,5-dinitro substitution pattern on a 1,2-diaminobenzene precursor via nitration is challenging due to the ortho, para-directing nature of the amino groups. A multi-step sequence is often necessary. libretexts.org For example, the synthesis of related compounds like 2,6-diamino-3,5-dinitropyridine often involves a sequence of acetylation, N-oxidation, nitration, and hydrolysis to control the regiochemistry. energetic-materials.org.cnresearchgate.net The synthesis of 2,4,5-triaminonitrobenzene involves the partial reduction of 1,5-diamino-2,4-dinitrobenzene, which is itself prepared via nitration of m-bis-acetamidobenzene followed by hydrolysis. orgsyn.org These examples highlight the intricate strategies required to control the selective introduction of nitro groups in the presence of amino substituents.

SubstrateReagentsKey StrategyProduct
AnilineAcetic Anhydride, then HNO₃/H₂SO₄, then H₃O⁺/OH⁻Protection of amino group as acetanilide to direct nitration. rsc.orgmagritek.comp-Nitroaniline
2-AminopyridineHNO₃/H₂SO₄Direct nitration followed by separation of isomers. semanticscholar.org2-Amino-3-nitropyridine & 2-Amino-5-nitropyridine
2,6-DiaminopyridineAcetylation, N-oxidation, Nitration, HydrolysisMulti-step sequence to control regioselectivity. energetic-materials.org.cn2,6-Diamino-3,5-dinitropyridine-1-oxide

Reductive Approaches for Nitro-substituted Phenylamines

The selective reduction of a nitro group on a polynitroaromatic compound is a key strategy for synthesizing amino-substituted nitroaromatics. This approach is particularly useful when direct amination or nitration is not feasible or leads to incorrect isomers. For the synthesis of this compound, a plausible route would involve the partial reduction of a trinitroaniline (B13749157) precursor.

Various reagents can be employed for the selective reduction of one nitro group in the presence of others. For example, sodium hydrosulfide (B80085) or ammonium sulfide (B99878) are commonly used for the partial reduction of 2,4-dinitroaniline to yield 1,2-diamino-4-nitrobenzene. orgsyn.org The reaction conditions, such as temperature and stoichiometry of the reducing agent, are critical for achieving selectivity.

Another established method involves the use of metals in acidic media, such as iron or tin with hydrochloric acid, for the reduction of nitro groups. orgsyn.org While powerful, controlling the selectivity to reduce only one of multiple nitro groups can be challenging. Catalytic hydrogenation also offers a pathway for nitro group reduction, though selectivity can be an issue.

The term "reductive amination" more broadly refers to the conversion of a carbonyl group to an amine. wikipedia.org In a one-pot process, a nitro compound can be reduced to a primary amine, which then reacts with a ketone or aldehyde to form a secondary or tertiary amine. bohrium.comnih.gov This methodology is highly valuable for generating diverse amine products from readily available nitro compounds and carbonyls. bohrium.comresearchgate.net

PrecursorReducing AgentProductKey Feature
2,4-DinitroanilineSodium Hydrosulfide / H₂S1,2-Diamino-4-nitrobenzeneSelective reduction of one nitro group. orgsyn.org
2-Amino-3-nitropyridineIron / Acidified Ethanol2,3-DiaminopyridineReduction of the nitro group to an amine. orgsyn.org
Nitroarenes & AldehydesPhotocatalyst (TBADT)Aryl AmidesDirect reductive coupling without pre-reduction of nitroarene. nih.gov

Synthesis of Functionalized Derivatives and Related Scaffolds

Building upon the core structure of this compound, further functionalization allows for the creation of a diverse range of analogues. This involves understanding how existing substituents influence subsequent reactions and developing efficient synthetic methods like multi-component reactions.

Exploration of Substituent Effects on Synthetic Pathways

The nature and position of substituents on the aromatic ring profoundly influence the course and outcome of synthetic transformations. In the context of this compound and its analogues, these effects are particularly pronounced in both nucleophilic aromatic substitution and electrophilic nitration reactions.

In Nucleophilic Aromatic Substitution (SNAr):

Electron-Withdrawing Groups (EWGs): The presence of strong EWGs, such as the nitro groups (-NO₂), is essential for activating the ring towards nucleophilic attack. These groups stabilize the negatively charged Meisenheimer intermediate, lowering the activation energy of the reaction. The rate of substitution is significantly faster when EWGs are positioned ortho or para to the leaving group. masterorganicchemistry.com

Leaving Group: The nature of the leaving group also affects the reaction rate. In SNAr, the rate-determining step is typically the formation of the Meisenheimer complex, so the C-X bond is not broken in this step. Consequently, the reaction rate often follows the order F > Cl > Br > I, as fluorine is the most electronegative halogen, making the attached carbon more electrophilic. masterorganicchemistry.com

In Electrophilic Aromatic Substitution (Nitration):

Electron-Donating Groups (EDGs): The amino group (-NH₂) is a powerful activating EDG and is ortho, para-directing. byjus.com However, under the strong acidic conditions of nitration, it is protonated to form the anilinium ion (-NH₃⁺), which is a deactivating, meta-directing group. byjus.com

N-Alkylation/N-Acylation: The directing effect can be modulated by N-alkylation or N-acylation. For instance, nitration of N-methylaniline can yield m-nitro N-methylaniline, whereas N-ethylaniline can give the p-nitro product under similar conditions, highlighting the subtle interplay of steric and electronic effects. researchgate.net Protecting the amino group as an amide (e.g., acetanilide) makes it less activating but strongly para-directing. rsc.org

The synthesis of functionalized derivatives requires careful consideration of these competing effects to control the regioselectivity of the desired transformation.

Development of Multi-Component Reaction Approaches

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. researchgate.net While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles can be applied to construct its analogues and related scaffolds.

For example, ring transformation reactions can be utilized to build complex nitroaniline structures. A three-component reaction of 1-methyl-3,5-dinitro-2-pyridone with ketones and ammonium acetate can lead to the formation of 2,6-disubstituted 4-nitroanilines. researchgate.net This demonstrates how MCRs can assemble highly substituted aromatic systems in a single pot.

The synthesis of various heterocyclic systems, which can be considered analogues, often relies on MCRs. For instance, amino-3,5-dicyanopyridine derivatives can be synthesized through a multi-component condensation, and these structures can serve as precursors for more complex fused rings like thieno[2,3-b]pyridines. nih.gov The development of novel MCRs that incorporate dinitroaniline building blocks could provide a streamlined and efficient route to a wide library of functionalized derivatives.

Preparation of Precursors and Intermediate Compounds

The synthesis of 1,2-diamino-3,5-dinitrobenzene and its analogues is not typically a single-step process but rather a multi-step sequence involving the careful formation of precursors and the transformation of key intermediates. The strategies generally involve either introducing the nitro groups onto a pre-existing aminobenzene derivative or introducing amino groups onto a dinitrobenzene core through nucleophilic aromatic substitution.

A common approach begins with precursors that have leaving groups susceptible to displacement by amines. Halogenated dinitroaromatics are particularly useful starting materials. For example, the synthesis of the related isomer 2,4-dinitroaniline is achieved by reacting 4-chloro-1,3-dinitrobenzene with aqueous ammonia. This reaction proceeds at elevated temperatures (60°C to 90°C) and provides the product in high yield. google.com This method highlights a fundamental step: the conversion of a halo-nitroaromatic compound into a nitroaniline.

Another important class of precursors are alkoxy-substituted benzenes. The methoxy (B1213986) group can be a useful placeholder for a future amino group. In a synthetic route for the analogous compound 1,3-diamino-2,4,6-trinitrobenzene (DATB), the process starts with 1,3-dimethoxybenzene (B93181). google.com This precursor is first treated with concentrated sulfuric acid and then nitrated with 70% nitric acid to form the intermediate, 1,3-dimethoxy-2,4,6-trinitrobenzene (DMTB). google.com This highly activated intermediate is then converted to the final product by reaction with an excess of ammonia, which displaces the methoxy groups. google.com

The table below summarizes the key transformations involved in preparing these types of intermediates.

PrecursorReagentsIntermediate/ProductReaction TypeConditionsReference
4-Chloro-1,3-dinitrobenzeneAqueous Ammonia (15-40%)2,4-DinitroanilineNucleophilic Aromatic Substitution60-90°C google.com
1,3-Dimethoxybenzene1. 95% H₂SO₄2. 70% HNO₃1,3-Dimethoxy-2,4,6-trinitrobenzeneElectrophilic Aromatic Substitution (Nitration)<30°C google.com
1,3-Dimethoxy-2,4,6-trinitrobenzeneGaseous Ammonia1,3-Diamino-2,4,6-trinitrobenzeneNucleophilic Aromatic SubstitutionElevated Temp. google.com
2-Methoxy-3,5-dinitrobenzonitrileLiquid Ammonia2-Amino-3,5-dinitrobenzonitrileNucleophilic Aromatic Substitution110-120°C, 1.5-1.8 MPa chemicalbook.com

This table is interactive. Users can sort columns to compare different synthetic pathways.

The synthesis of heterocyclic analogues, such as derivatives of pyridine (B92270), often employs similar strategies. For instance, 2-chloro-3,5-dinitropyridine (B146277) can be aminated using liquid ammonia in the presence of an oxidizing agent like potassium permanganate (B83412) to introduce an amino group. dtic.mil The choice of precursor is critical and is often dictated by the commercial availability of starting materials and the desired substitution pattern of the final product.

Green Chemistry Considerations in this compound Synthesis

The traditional synthesis of highly nitrated aromatic amines often involves processes that are at odds with the principles of green chemistry. These syntheses frequently rely on harsh reagents, hazardous solvents, and energy-intensive conditions, leading to significant waste generation. google.comgoogle.com Consequently, modern synthetic chemistry seeks to develop more sustainable and environmentally benign alternatives.

A primary concern is the use of hazardous solvents. The synthesis of DATB from 1,3-dimethoxybenzene utilizes solvents such as methylene (B1212753) chloride or nitrobenzene (B124822) to extract the dinitro intermediate. google.com Methylene chloride is a volatile organic compound (VOC) with known health risks, while nitrobenzene is highly toxic. Green chemistry principles advocate for replacing such solvents with safer alternatives like water, supercritical fluids, or less toxic organic solvents, or designing solvent-free reaction conditions. rsc.org

The heavy reliance on stoichiometric amounts of strong acids, such as concentrated sulfuric and nitric acid, for nitration is another significant environmental drawback. google.com These processes generate large volumes of acidic wastewater, which requires extensive treatment before discharge. A greener approach would involve the use of catalytic nitration systems that can operate under milder conditions and minimize acid waste.

Energy consumption is also a key factor. Many of the established synthetic routes require high temperatures and pressures for extended periods, such as the amination of 1,3,5-trichloro-2,4,6-trinitrobenzene (B1615322) in toluene (B28343) at 150°C. google.com Developing catalytic methods that can proceed efficiently at lower temperatures would significantly reduce the energy footprint of the synthesis.

Finally, improving atom economy and reducing by-products are central to green synthesis. The ideal reaction would incorporate all atoms from the reactants into the final product. Nucleophilic aromatic substitution reactions, while effective, can generate salt by-products. Alternative synthetic strategies, such as those employing catalytic cycles or novel aminating agents like hydroxylamine (B1172632), are being explored to create cleaner reaction profiles. dtic.mil The development of a truly "green" synthesis for this compound would require a holistic approach, redesigning the entire synthetic pathway to minimize hazards, waste, and energy use.

Cutting Edge Spectroscopic and Analytical Characterization Techniques for 2 Amino 3,5 Dinitrophenylamine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure of organic compounds at the atomic level. nih.gov Advanced NMR methods provide detailed insights into the molecular framework, connectivity, and spatial relationships of atoms within 2-Amino-3,5-dinitrophenylamine.

While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial information, they can be insufficient for unambiguously assigning all signals in a molecule like this compound due to signal overlap and complex coupling patterns. researchgate.net Two-dimensional (2D) NMR experiments overcome these limitations by correlating nuclear spins through chemical bonds or through space, providing a comprehensive map of the molecular structure. youtube.comlibretexts.org

Key 2D NMR experiments applicable to this compound include:

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-coupled to each other, typically on adjacent carbon atoms. For this molecule, COSY would reveal the correlation between the two aromatic protons (H-4 and H-6), confirming their neighborly relationship on the benzene (B151609) ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals directly with the carbon atoms to which they are attached. nih.gov It would definitively link the aromatic proton signals to their corresponding carbon signals (C-4 and C-6).

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for piecing together the complete carbon skeleton by showing correlations between protons and carbons over two to three bonds. nih.gov For instance, the amine protons (at positions 1 and 2) would show correlations to nearby aromatic carbons, confirming the substitution pattern of the amino and nitro groups.

The data derived from these experiments allow for the complete and unambiguous assignment of all proton and carbon signals, as illustrated in the hypothetical data table below.

Illustrative ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Atom Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key HMBC Correlations (¹H → ¹³C)
C-1 - ~145.0 H-2 (NH), H-6
C-2 - ~130.0 H-1 (NH₂), H-4
C-3 - ~148.0 H-2 (NH), H-4
C-4 ~8.5 ~120.0 H-6
C-5 - ~147.0 H-4, H-6
C-6 ~9.0 ~115.0 H-4
1-NH₂ ~6.0 - C-1, C-2, C-6

Note: The chemical shift values are hypothetical and serve to illustrate the data obtained from 2D NMR experiments.

Solid-state NMR (ssNMR) is a powerful analytical technique for investigating the structure and dynamics of materials at the atomic level in the solid phase. jocpr.com Unlike solution-state NMR where molecules tumble rapidly, ssNMR is applicable to samples with restricted motion, such as crystalline solids and amorphous materials. jocpr.com This is particularly relevant for this compound, which can exist in different solid forms (polymorphs) or as a disordered amorphous solid.

Different crystalline polymorphs of a compound will produce distinct ssNMR spectra due to variations in their crystal lattice packing and intermolecular interactions. These differences manifest as changes in chemical shifts. nih.govworktribe.com ssNMR can therefore be used to:

Identify and Distinguish Polymorphs: Each crystalline form will have a unique spectral fingerprint.

Quantify Polymorph Ratios: In a mixed sample, the relative amounts of different polymorphs can be determined. jocpr.com

Characterize Amorphous Content: The presence of a non-crystalline, amorphous form can be identified and quantified, which is crucial as the amorphous form often has different physical properties (e.g., solubility) than its crystalline counterparts. bruker.comresearchgate.net

Techniques such as Cross-Polarization Magic Angle Spinning (CP/MAS) are commonly employed to enhance the signal of low-abundance nuclei like ¹³C and to average out anisotropic interactions that broaden signals in the solid state. nih.gov

For complex molecules or for studying specific molecular interactions, isotopic labeling is an invaluable strategy. wikipedia.org This technique involves replacing one or more atoms in the molecule with their NMR-active isotopes, most commonly ¹³C, ¹⁵N, or ²H (deuterium). nih.gov

In the analysis of this compound, isotopic labeling could be employed to:

Simplify Spectra: Replacing ¹H with ²H (deuteration) at specific positions can simplify complex proton spectra and help in assigning overlapping signals. uni-frankfurt.de

Enhance Sensitivity: Uniformly enriching the molecule with ¹³C and ¹⁵N can significantly enhance the signals in carbon and nitrogen NMR, which have low natural abundance. nih.gov

Probe Specific Sites: Selectively labeling one of the nitrogen atoms (e.g., in the amino group vs. the nitro groups) with ¹⁵N would allow for the direct observation of the chemical environment around that specific site. whiterose.ac.uk This can provide information on hydrogen bonding and other intermolecular interactions.

Isotopic labeling strategies, while synthetically demanding, provide a level of detail that is often unattainable with natural abundance samples, especially when studying dynamics or interactions in larger systems. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone of modern analytical chemistry, providing highly accurate mass measurements that can be used to determine the elemental composition of a molecule. measurlabs.comlongdom.org This technique is essential for confirming the identity of this compound and for studying its fragmentation behavior.

In a mass spectrometer, molecules are ionized and then fragmented by collision with a neutral gas. The pattern of fragments produced is unique to the molecule's structure and provides a "fingerprint" that aids in its identification. For nitroaromatic compounds, characteristic fragmentation pathways often involve the loss of the nitro groups. nih.gov

Common fragmentation pathways for this compound under tandem mass spectrometry (MS/MS) conditions would likely include:

Loss of a Nitro Group (NO₂): A primary fragmentation would be the cleavage of a C-NO₂ bond, resulting in the loss of a neutral NO₂ radical (46 Da).

Loss of Nitric Oxide (NO): The loss of a 30 Da fragment corresponding to NO is also a common pathway for nitroaromatic compounds. elsevierpure.com

Loss of Hydroxyl Radical (OH): An "ortho effect" can sometimes be observed where a hydrogen from an adjacent amino group interacts with a nitro group, leading to the loss of an OH radical (17 Da). elsevierpure.com

By analyzing the precise masses of these fragments using HRMS, their elemental compositions can be confirmed, lending strong support to the proposed fragmentation pathways. nih.gov

Hypothetical HRMS Fragmentation Data for Protonated this compound ([M+H]⁺)

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Proposed Fragment Identity
200.0471 183.0440 17.0031 (OH) [M+H-OH]⁺
200.0471 170.0410 30.0061 (NO) [M+H-NO]⁺
200.0471 154.0457 46.0014 (NO₂) [M+H-NO₂]⁺

Note: m/z values are illustrative, calculated based on expected elemental compositions.

A significant analytical challenge is the differentiation of positional isomers, which have the same exact mass but different arrangements of substituents on the aromatic ring. nih.gov For instance, this compound must be distinguished from other isomers like 4-Amino-3,5-dinitrophenylamine or 2-Amino-2,4-dinitrophenylamine.

Tandem mass spectrometry (MS/MS) is exceptionally well-suited for this task. purdue.edu While isomers will have the same parent ion mass, their fragmentation patterns and the relative abundances of their fragment ions are often significantly different due to the varying positions of the functional groups. nih.gov The proximity of the amino and nitro groups in the 2,3-positions, for example, might favor specific fragmentation pathways (like the loss of OH) that are less likely or absent in other isomers. nih.gov By carefully comparing the MS/MS spectra of unknown samples to those of known isomer standards, a confident identification can be made. semanticscholar.org

Unable to Generate Article Due to Lack of Specific Scientific Data

Comprehensive searches for scientific literature and data on the chemical compound "this compound," also known by its systematic name "3,5-Dinitrobenzene-1,2-diamine" (CAS 3694-51-7), have yielded insufficient specific information to construct the detailed and data-rich article requested.

The user's instructions require a thorough and scientifically accurate article structured around a precise outline, including data tables on its spectroscopic and analytical characterization. This includes specific data points for:

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis: Characteristic absorption bands and their assignments.

Raman Spectroscopy: Specific vibrational mode assignments and their corresponding Raman shifts.

Single Crystal X-ray Crystallography: Detailed molecular and supramolecular parameters, such as unit cell dimensions, space group, and hydrogen bonding networks.

Powder X-ray Diffraction: Data related to polymorphism and phase analysis.

Chromatographic Methods: Specific conditions (e.g., column type, mobile phase, detection wavelength) for purity and mixture analysis.

Despite extensive searches, the publicly available scientific literature does not appear to contain the specific experimental data required to populate these sections accurately. While information exists for related isomers (e.g., 4,6-Dinitrobenzene-1,3-diamine) nih.gov and other dinitroaniline derivatives, this information cannot be substituted, as the analytical characteristics are unique to the specific molecular structure of this compound.

Without access to peer-reviewed studies detailing these specific analytical characterizations, generating an article that meets the required standards of scientific accuracy, detail, and inclusion of specific data tables is not possible. Proceeding would lead to an article based on speculation or data from incorrect compounds, which would be scientifically unsound.

Therefore, the request to generate the article focusing on the cutting-edge spectroscopic and analytical characterization of this compound cannot be fulfilled at this time.

Chromatographic Methods for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like dinitrophenylamine derivatives. The development of a robust HPLC method is critical for separating the target analyte from impurities and other components in a mixture. For analogous compounds such as dinitrodiphenylamine derivatives found in gun propellants, HPLC methods have been successfully developed. epa.govresearchgate.net These methods typically utilize reverse-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase.

A new high-performance liquid chromatography (HPLC) method has been developed for the quantitative analysis of diphenylamine (B1679370) and its N‐nitroso‐ and C‐nitro derivatives. epa.gov In the analysis of similar compounds like 4,4'-dinitrodiphenylamine, a C18 packed column is often employed. epo.org The separation is achieved by gradient elution, which involves changing the composition of the mobile phase during the analysis to ensure optimal resolution of all compounds. epo.org

For the quantitative analysis of each product, an internal standard such as pyrene (B120774) may be used to improve accuracy and precision. epo.org The detection of dinitrophenylamine derivatives is typically performed using a UV-Vis detector, with a common wavelength for measurement being 254 nm. epo.org

Below is a representative table of HPLC conditions that could be adapted for the analysis of this compound, based on methods developed for similar dinitrodiphenylamine derivatives.

ParameterCondition
ColumnCosmosil 5C18-AR (4.6 x 150 mm)
Mobile PhaseGradient Elution
Flow Rate1 ml/minute
DetectionUV at 254 nm
Internal StandardPyrene

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. For compounds with low volatility, such as dinitroanilines, derivatization may be necessary to increase their volatility and thermal stability, making them suitable for GC analysis.

The analysis of dinitroanilines, which are isomers of the parent structure of this compound, can be performed using GC-MS. These compounds are known to be explosive and flammable when exposed to heat or friction. wikipedia.org For the analysis of nitrosamines, a related class of compounds, a two-step derivatization process can be employed to transform them into p-toluenesulfonyl derivatives, which have larger retention times and better mass responses. researchgate.net

A typical GC-MS method for the analysis of dinitroaniline-related compounds would involve a capillary column, such as a DB-5MS, which is suitable for a wide range of analytes. High-purity helium is commonly used as the carrier gas. The injector temperature is set high enough to ensure complete volatilization of the sample without causing thermal degradation. The temperature of the GC oven is programmed to increase gradually to allow for the separation of compounds with different boiling points.

The following table outlines typical GC-MS parameters that could serve as a starting point for the analysis of volatile components related to this compound, based on general methods for similar compounds.

ParameterCondition
GC ColumnDB-5MS (or equivalent)
Carrier GasHelium
Injection ModeSplitless
Ion Source TemperatureTypically 230°C
Mass Range50-550 amu

Computational and Theoretical Chemistry of 2 Amino 3,5 Dinitrophenylamine

Quantum Chemical Investigations of Electronic Structure and Energetics

Quantum chemical investigations are fundamental to understanding the intrinsic properties of 2-Amino-3,5-dinitrophenylamine at the molecular level. These computational methods provide a detailed picture of the molecule's electronic landscape and energetic stability, which are crucial for predicting its behavior.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Stability

Density Functional Theory (DFT) is a powerful and widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. By employing functionals such as B3LYP in conjunction with basis sets like 6-311G(d,p), researchers can calculate key structural parameters. researchgate.netmaterialsciencejournal.org These calculations minimize the total energy of the molecule to find its ground-state structure. The resulting data on bond lengths, bond angles, and dihedral angles are essential for understanding the molecule's shape and steric interactions.

For this compound, DFT calculations would elucidate the precise orientation of the amino and nitro functional groups relative to the phenyl ring. The stability of the molecule is inferred from its total energy, with lower energy values indicating higher stability.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Hypothetical DFT Data)

This table represents typical data obtained from DFT calculations and is for illustrative purposes.

ParameterBond/AngleCalculated Value
Bond LengthC1-C21.40 Å
C1-N(amino)1.38 Å
C3-N(nitro)1.47 Å
Bond AngleC1-C2-C3120.5°
C2-C1-N(amino)121.0°
Dihedral AngleC2-C1-N(amino)-H180.0°
C2-C3-N(nitro)-O0.0°

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio methods are quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. nih.gov These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate descriptions of the electronic structure, albeit at a higher computational expense compared to DFT. nih.govnih.gov For this compound, these high-level calculations would offer a more precise determination of its total energy, electron correlation effects, and ionization potential, serving as a benchmark for other computational methods.

Conformational Analysis and Potential Energy Surfaces

The structure of this compound is not rigid; rotation can occur around the single bonds connecting the amino and nitro groups to the phenyl ring. Conformational analysis involves systematically rotating these bonds and calculating the molecule's potential energy at each step to generate a potential energy surface (PES). mdpi.com The PES maps the energy of the molecule as a function of its geometry, revealing the most stable conformers (energy minima) and the energy barriers (transition states) that separate them. mdpi.com This analysis is critical for understanding the molecule's flexibility and the relative populations of different conformations at thermal equilibrium.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Chemical Reactivity

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity. mdpi.com

HOMO : Represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a better electron donor.

LUMO : Represents the ability of a molecule to accept electrons. A lower LUMO energy suggests a better electron acceptor.

Table 2: Illustrative Frontier Orbital Energies for this compound (Hypothetical Data)

This table shows an example of data generated from a HOMO-LUMO analysis.

ParameterEnergy (eV)Implication
HOMO Energy-6.5 eVElectron-donating capability
LUMO Energy-2.1 eVElectron-accepting capability
HOMO-LUMO Gap4.4 eVChemical stability and reactivity

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. researchgate.net The MEP is plotted onto the molecule's surface, using a color spectrum to indicate different potential values.

Red regions : Indicate negative electrostatic potential, corresponding to areas rich in electrons. These sites are susceptible to electrophilic attack.

Blue regions : Indicate positive electrostatic potential, corresponding to electron-poor areas. These sites are prone to nucleophilic attack.

Green regions : Represent neutral or zero potential.

For this compound, the MEP map would likely show strong negative potential (red) around the oxygen atoms of the two nitro groups due to their high electronegativity. researchgate.netresearchgate.net Conversely, the hydrogen atoms of the amino group would exhibit positive potential (blue), making them potential sites for hydrogen bonding.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Theoretical calculations are invaluable for predicting and interpreting spectroscopic data. Methods like DFT can calculate vibrational frequencies, which correspond to the peaks observed in an infrared (IR) spectrum. materialsciencejournal.org By comparing the calculated spectrum with the experimental one, specific vibrational modes, such as N-H stretching from the amino group and N-O stretching from the nitro groups, can be accurately assigned. materialsciencejournal.org

Similarly, Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which can predict the absorption wavelengths (λmax) in a UV-Visible spectrum. materialsciencejournal.orgresearchgate.net This allows for a deeper understanding of the electronic transitions responsible for the molecule's absorption of light.

Computational Vibrational Spectroscopy

Computational vibrational spectroscopy, utilizing methods like Density Functional Theory (DFT), is a cornerstone for understanding the molecular vibrations of a compound. arxiv.orgcore.ac.ukarxiv.org By calculating the harmonic frequencies, researchers can predict the infrared (IR) and Raman spectra of this compound. These theoretical spectra are invaluable for interpreting experimental data and assigning specific vibrational modes to observed spectral bands. nih.govyildiz.edu.tr

The process begins with the optimization of the molecule's geometry to find its most stable conformation. Following optimization, vibrational frequency calculations are performed. These calculations yield a set of normal modes, each corresponding to a specific molecular motion, such as the stretching of N-H bonds in the amino group, symmetric and asymmetric stretching of the N-O bonds in the nitro groups, and various bending and deformation modes of the phenyl ring. researchgate.netmdpi.com

To improve the accuracy of the predicted frequencies, which are often systematically overestimated by harmonic calculations, scaling factors are commonly applied. nih.gov The potential energy distribution (PED) analysis is then used to quantify the contribution of individual internal coordinates to each normal mode, providing a detailed and unambiguous assignment of the vibrational bands. nih.gov For a molecule like this compound, this would allow for the precise identification of vibrations associated with its key functional groups.

Table 1: Representative Theoretical Vibrational Modes and Descriptions (Note: This table is illustrative of typical assignments for a dinitroaniline derivative and is not based on published data for this compound.)

Vibrational Mode Description
ν(N-H) Symmetric and asymmetric stretching of the amino group
ν(C-H) Stretching of the aromatic C-H bonds
ν(C=C) Phenyl ring stretching vibrations
ν(NO₂) Symmetric and asymmetric stretching of the nitro groups
δ(N-H) Scissoring/bending of the amino group
δ(C-H) In-plane bending of the aromatic C-H bonds
γ(C-H) Out-of-plane bending of the aromatic C-H bonds

Prediction of NMR Chemical Shifts

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful application of quantum chemistry for structure elucidation. nih.govsourceforge.io The Gauge-Including Atomic Orbital (GIAO) method, typically employed within a DFT framework, is the most common and reliable approach for calculating the isotropic magnetic shielding tensors of nuclei. rsc.orgmdpi.com

For this compound, theoretical calculations would provide predicted ¹H and ¹³C NMR chemical shifts. These calculations are performed on the DFT-optimized molecular geometry. The computed isotropic shielding values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as Tetramethylsilane (TMS). researchgate.net

Comparing the predicted chemical shifts with experimental data helps confirm the molecular structure and assign specific resonances to each proton and carbon atom in the molecule. mdpi.com Discrepancies between calculated and experimental shifts can often be attributed to solvent effects or intermolecular interactions present in the experimental sample but absent in the gas-phase calculation. nih.gov Including solvent effects in the calculation, for instance through the Polarizable Continuum Model (PCM), can often improve the accuracy of the predictions.

Table 2: Illustrative Predicted vs. Experimental NMR Chemical Shifts (ppm) (Note: This table is a template showing how predicted data would be compared. Values are not from specific calculations for this compound.)

Atom Predicted δ (ppm) Experimental δ (ppm)
H (Amino) --- ---
H (Ring) --- ---
C (Ring, C-NH₂) --- ---
C (Ring, C-NO₂) --- ---

UV-Vis Absorption Spectral Simulations

Time-Dependent Density Functional Theory (TD-DFT) is the state-of-the-art method for simulating electronic absorption spectra, such as UV-Vis spectra. mdpi.comumass.edu This technique calculates the energies of electronic transitions from the ground state to various excited states.

For this compound, a TD-DFT calculation would predict the wavelength of maximum absorption (λₘₐₓ) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. iau.ir The analysis of the molecular orbitals involved in these transitions, typically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the nature of the electronic excitations, such as π→π* or n→π* transitions. researchgate.net The presence of both electron-donating (amino) and electron-withdrawing (dinitro) groups on the phenyl ring suggests significant intramolecular charge transfer (ICT) character in its electronic transitions, which would be quantifiable through TD-DFT analysis. mdpi.com

Table 3: Sample TD-DFT Simulation Results for Electronic Transitions (Note: This table illustrates the typical output of a TD-DFT calculation and is not based on published data for this compound.)

Transition λₘₐₓ (nm) Oscillator Strength (f) Major Contribution
S₀ → S₁ --- --- HOMO → LUMO
S₀ → S₂ --- --- HOMO-1 → LUMO

Nonlinear Optical (NLO) Properties from Theoretical Calculations

Theoretical calculations are crucial for predicting and understanding the Nonlinear Optical (NLO) properties of molecules, which are important for applications in optoelectronics and photonics. The key parameters, such as the dipole moment (μ) and the first-order hyperpolarizability (β), can be calculated using DFT methods. doi.orgresearchgate.net

Molecules like this compound, which feature a π-conjugated system with strong electron-donating (amino) and electron-withdrawing (dinitro) groups, are excellent candidates for second-order NLO materials. The computational approach involves calculating the components of the hyperpolarizability tensor. The total hyperpolarizability is then determined from these components. A large calculated β value is indicative of a significant NLO response. These calculations allow for the in silico screening of potential NLO materials, guiding synthetic efforts toward the most promising candidates. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to correlate the chemical structure of a compound with its biological activity or physical properties, respectively. researchgate.net These studies rely on molecular descriptors, which are numerical values derived from the theoretical chemical structure.

For this compound, a QSAR/QSPR study would begin by calculating a wide range of descriptors using computational software. These can include electronic descriptors (e.g., HOMO/LUMO energies, dipole moment), topological descriptors (e.g., molecular connectivity indices), and quantum-chemical descriptors. A statistical model, such as multiple linear regression, is then developed to create a mathematical equation linking these descriptors to a specific activity or property. Such models can be used to predict the properties of new, unsynthesized derivatives, accelerating the discovery of compounds with desired characteristics.

Reactivity and Derivatization Studies of 2 Amino 3,5 Dinitrophenylamine

Reduction Chemistry of Nitro Groups

The reduction of the nitro groups on the 2-amino-3,5-dinitrophenylamine ring is a key pathway for synthesizing more complex derivatives, particularly diamino and triamino compounds. The reaction can proceed through various mechanisms, with the final products depending heavily on the chosen reagents and conditions.

Catalytic hydrogenation is an effective method for reducing nitroarenes to their corresponding anilines. mdpi.com For compounds like this compound, this process involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and nickel-based nanoparticles. google.comresearchgate.netresearchgate.net

The hydrogenation of polynitroaromatic compounds typically proceeds in a stepwise manner. mdpi.com The reaction can be controlled to achieve selective reduction of one nitro group or complete reduction to form the corresponding triamine. The process generally follows a pathway where dinitroaniline is first reduced to a nitrophenylenediamine intermediate before further reduction to triaminobenzene. mdpi.com A significant challenge in catalytic hydrogenation is preventing the accumulation of hydroxylamine (B1172632) intermediates, which can lead to the formation of undesired azo or azoxy compounds. google.com The addition of catalytic amounts of vanadium compounds has been shown to effectively suppress the formation of these hydroxylamine byproducts, leading to purer products and faster reaction rates. google.com

Table 1: Catalytic Hydrogenation Conditions for Related Nitroaromatic Compounds

ReactantCatalystConditionsPrimary ProductReference
Aromatic Nitro Compounds5% Pd/C with NH₄VO₃120°C, 20 bar H₂Corresponding Amino Compound (100% yield) google.com
1,3,5-Trinitrobenzene10% Cu/SiO₂170°C, 1.3 MPa H₂1,3,5-Triaminobenzene (82% yield) mdpi.com
3-Nitro-4-methoxy-acetylanilineBimetallic Cu₀.₇Ni₀.₃140°C for 2h3-Amino-4-methoxy-acetylaniline (99.4% selectivity) researchgate.net
p-Nitroaniline5% Pd/C313-333 K, 200-1000 kPa H₂p-Phenylenediamine researchgate.net

Electrochemical methods offer an alternative route for the reduction of nitroaromatic compounds. The mechanism of electrochemical reduction is highly dependent on the pH of the solution. dtic.mil In this process, compounds like dinitrobenzene can be reduced at a cathode. The reaction involves a sequence of electron and proton transfers. dtic.mil

The process can be finely tuned by controlling the applied potential, allowing for the synthesis of specific intermediates. For instance, the electrochemical reduction of keto acids in the presence of an ammonia (B1221849) source can yield amino acids, demonstrating the versatility of this technique for C-N bond formation following reduction. rsc.orgresearchgate.net While specific studies on this compound are limited, the established mechanisms for related compounds like m-dinitrobenzene suggest a pathway involving the formation of nitronitroso, nitrophenylhydroxylamine, and ultimately, diamine products. dtic.mil

Achieving selective reduction of one nitro group in a polynitro compound is a significant synthetic challenge. The stepwise nature of hydrogenation allows for the isolation of intermediates under carefully controlled conditions. mdpi.com For a related compound, 1,3,5-trinitrobenzene, hydrogenation at 150°C initially yields 3,5-dinitroaniline (B184610) and 5-nitrophenylene-1,3-diamine as major intermediates. mdpi.com This suggests that by carefully selecting the catalyst, temperature, pressure, and reaction time, it is feasible to selectively reduce one of the two nitro groups in this compound to produce 2,3-diamino-5-nitrophenylamine or 2,5-diamino-3-nitrophenylamine.

Nucleophilic Substitution Reactions on the Nitroaromatic Ring

The presence of two nitro groups strongly activates the aromatic ring of this compound towards nucleophilic aromatic substitution (SNAr). nih.gov These electron-withdrawing groups stabilize the negative charge in the Meisenheimer intermediate that forms when a nucleophile attacks the ring. nih.gov

In principle, a suitable leaving group on the ring would be readily displaced by a variety of nucleophiles. While this compound itself lacks a typical leaving group like a halide, its pyridine (B92270) analogue, 2-chloro-3,5-dinitropyridine (B146277), readily undergoes amination with liquid ammonia to form 2-amino-3,5-dinitropyridine. researchgate.net This high reactivity indicates that if a derivative of this compound bearing a halogen at the C4 or C6 position were synthesized, it would be highly susceptible to substitution by nucleophiles such as alkoxides, thiolates, and other amines.

Table 2: Potential Nucleophilic Substitution Reactions

Hypothetical SubstrateNucleophileExpected Product
4-Chloro-2-amino-3,5-dinitrophenylamineAmmonia (NH₃)2,4-Diamino-3,5-dinitrophenylamine
4-Chloro-2-amino-3,5-dinitrophenylamineSodium Methoxide (NaOCH₃)4-Methoxy-2-amino-3,5-dinitrophenylamine
4-Chloro-2-amino-3,5-dinitrophenylamineSodium Azide (NaN₃)4-Azido-2-amino-3,5-dinitrophenylamine

Electrophilic Aromatic Substitution for Further Functionalization

Electrophilic aromatic substitution (SEAr) reactions involve the replacement of a hydrogen atom on an aromatic ring with an electrophile. wikipedia.org The feasibility of such reactions is governed by the electronic nature of the substituents already present on the ring. Activating groups, like the amino (-NH₂) group, donate electron density to the ring, stabilizing the cationic intermediate and directing incoming electrophiles to the ortho and para positions. wikipedia.org Conversely, deactivating groups, like the nitro (-NO₂) group, withdraw electron density, destabilizing the intermediate and making the reaction more difficult. wikipedia.org

In this compound, the ring is substituted with one strong activating group (-NH₂) and two powerful deactivating groups (-NO₂). The deactivating effect of the two nitro groups is overwhelming, making the aromatic ring extremely electron-poor and thus highly resistant to attack by electrophiles. Standard electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts alkylation would require exceptionally harsh conditions and are generally not considered a viable pathway for further functionalization of this compound. libretexts.org

Reactions Involving the Phenylamine Moiety

The primary amino group (-NH₂) on the ring can participate in reactions characteristic of arylamines. However, its nucleophilicity and basicity are significantly diminished due to the strong electron-withdrawing effect of the two ortho/para nitro groups. Despite this reduced reactivity, the amino group can still undergo certain transformations.

One notable reaction for related N-(2,4-dinitrophenyl)amino acids is a base-catalyzed intramolecular cyclization. researchgate.net In this type of reaction, the deprotonated amino group acts as a nucleophile, attacking a position on the ring to form a heterocyclic structure, such as a benzimidazole-N-oxide derivative. researchgate.net This demonstrates that even with reduced nucleophilicity, the amine can participate in intramolecular reactions. Other potential reactions, such as acylation or diazotization, would likely require more forcing conditions than those used for simple anilines due to the electronic deactivation of the amino group.

Acylation and Alkylation Reactions

The primary amino groups of this compound are nucleophilic and readily undergo acylation and alkylation reactions. These derivatization methods are fundamental in organic synthesis for protecting amino groups or for introducing new functional moieties to alter the molecule's physical and chemical properties.

Acylation typically involves the reaction of the amine with an acylating agent such as an acid chloride or anhydride. This reaction results in the formation of an amide linkage. Given the presence of two amino groups, selective acylation at one site over the other would require careful control of reaction conditions, such as stoichiometry and temperature. The electron-withdrawing nitro groups decrease the basicity of the amino groups, which can affect reaction rates compared to non-nitrated anilines.

Alkylation introduces alkyl groups onto the amino functions, commonly through reactions with alkyl halides. google.com This process can proceed to form secondary or tertiary amines and even quaternary ammonium (B1175870) salts, depending on the reaction conditions and the amount of alkylating agent used. Similar to acylation, the reduced nucleophilicity of the amino groups due to the dinitro substitution pattern influences the conditions required for effective alkylation.

Reaction TypeTypical ReagentsFunctional Group TransformationPotential Products
AcylationAcid Chlorides (R-COCl), Acid Anhydrides ((R-CO)₂O)Primary Amine to AmideN-(2-Amino-3,5-dinitrophenyl)acetamide
AlkylationAlkyl Halides (R-X)Primary Amine to Secondary/Tertiary AmineN-Methyl-2-amino-3,5-dinitrophenylamine

Cyclization Reactions to Form Heterocyclic Systems

The strategic placement of amino and nitro groups on the phenyl ring makes derivatives of this compound valuable precursors for synthesizing heterocyclic systems. Specifically, studies on analogous N-substituted dinitroanilines demonstrate their capacity to undergo intramolecular cyclization to form benzimidazoles.

In related compounds like N-(2,4-dinitrophenyl)amino acids, base-catalyzed cyclization proceeds to form 2-substituted 5-nitro-1H-benzimidazole-3-oxides. nih.govnih.gov This reaction is facilitated by the increased acidity of the N-H hydrogen, a direct consequence of the two electron-withdrawing nitro groups. nih.govnih.gov The reaction typically involves refluxing with a base such as sodium hydroxide (B78521) in a suitable solvent. nih.govelectronicsandbooks.com Although this specific reaction involves an N-substituted derivative, it highlights the inherent reactivity of the dinitrophenylamine scaffold. For this compound itself, derivatization followed by a cyclization step could be a viable route to novel heterocyclic structures.

Starting Material (Analog)Reaction ConditionsProductReference
N-(2,4-dinitrophenyl)phenylalanineNaOH, aqueous dioxane, reflux2-benzyl-5-nitro-1H-benzimidazole-3-oxide nih.gov
N-(2,4-dinitrophenyl)alanineBase-catalyzed2-methyl-5-nitrobenzimidazole-N-oxide nih.gov

Supramolecular Interactions and Self-Assembly Processes

The architecture of this compound, featuring multiple hydrogen bond donors (N-H from the amino groups) and acceptors (O from the nitro groups), predisposes it to participate in extensive supramolecular interactions and self-assembly. These non-covalent interactions, which include hydrogen bonding and π-π stacking, are crucial in determining the crystal packing and solid-state properties of the material. nih.govnih.gov

Studies on the closely related compound 4′-Methyl-2,4-dinitrodiphenylamine have shown that N-H···O hydrogen bonds are a dominant feature in its crystal structure, forming a primary supramolecular synthon. mdpi.com A supramolecular synthon is a structural unit formed by known intermolecular interactions. mdpi.com In this analog, the amine's N-H group forms a hydrogen bond with an oxygen atom from a nitro group of an adjacent molecule. mdpi.com It is highly probable that this compound would exhibit similar strong N-H···O hydrogen bonding patterns.

Interaction TypeParticipating GroupsRole in Self-Assembly
Hydrogen BondingAmino (N-H) as donor, Nitro (O) as acceptorForms primary, directional links between molecules (supramolecular synthons). mdpi.com
π-π StackingAromatic phenyl ringsContributes to crystal packing and stabilization of the assembly. nih.gov
van der Waals ForcesOverall molecular frameworkGeneral, non-directional attractive forces that aid in close packing. nih.gov

Environmental Fate and Biotransformation Research of 2 Amino 3,5 Dinitrophenylamine

Abiotic Degradation Pathways in Environmental Systems

Abiotic degradation processes, including photolysis and hydrolysis, play a crucial role in the initial transformation of xenobiotic compounds in the environment.

Dinitroaniline compounds are known to be susceptible to photodegradation. nih.govnih.gov The absorption of ultraviolet (UV) radiation can lead to the excitation of electrons in the molecule, initiating a series of chemical reactions that result in its decomposition. While specific studies on the photolytic degradation of 2-Amino-3,5-dinitrophenylamine are limited, research on related dinitroaniline herbicides indicates that photodecomposition is a significant dissipation pathway, particularly when these compounds are present on soil surfaces or in clear, shallow waters. nih.gov The mechanisms can involve the reduction of the nitro groups, dealkylation of the amino group, and eventual cleavage of the aromatic ring. The rate and extent of photolytic degradation are influenced by factors such as the intensity and wavelength of light, the presence of photosensitizing agents in the environment, and the physical state of the compound.

Hydrolysis is another key abiotic process that can contribute to the transformation of organic compounds in aqueous environments. However, dinitroaniline herbicides generally exhibit low water solubility and are relatively resistant to hydrolysis under typical environmental pH conditions (pH 5-9). researchgate.net Their strong adsorption to soil and sediment particles further reduces their availability for hydrolysis in the aqueous phase. nih.gov Chemical transformations in the soil environment, apart from microbial action, can be influenced by the presence of reactive chemical species and soil mineral surfaces, which can catalyze degradation reactions. However, for many dinitroaniline herbicides, microbial degradation is considered the primary route of breakdown in soil and sediment. nih.govnih.gov

Biotransformation and Microbial Metabolism

The biodegradation of nitroaromatic compounds by microorganisms is a critical process that determines their ultimate fate in the environment. Both anaerobic and aerobic pathways, involving a diverse range of microbial communities and specific enzymes, have been identified for the transformation of dinitroaniline compounds.

Under anaerobic conditions, the primary transformation of nitroaromatic compounds is the reduction of the electron-withdrawing nitro groups. In the case of dinitroaniline compounds, this reduction is a stepwise process. The initial step typically involves the reduction of one nitro group to a nitroso group, followed by further reduction to a hydroxylamino group, and ultimately to an amino group.

For compounds with multiple nitro groups, the position of the initial reduction can vary. In anaerobic sludge, the biotransformation of 2,4,6-trinitrotoluene (B92697) (TNT), a related nitroaromatic compound, proceeds through the stepwise reduction of the nitro groups to form aminodinitrotoluenes, diaminonitrotoluenes, and finally triaminotoluene. nih.gov It is plausible that the anaerobic degradation of this compound would follow a similar pathway, leading to the formation of di- and tri-amino phenylamine derivatives.

Table 1: Potential Anaerobic Degradation Intermediates of Dinitroaniline Compounds

Parent Compound Potential Intermediates
Dinitroaniline Aminonitroaniline, Diaminoaniline
2,4-Dinitrotoluene 2-Amino-4-nitrotoluene, 4-Amino-2-nitrotoluene, 2,4-Diaminotoluene

This table presents potential intermediates based on the degradation pathways of related dinitroaniline and dinitrotoluene compounds.

Aerobic microorganisms have demonstrated the capacity to degrade dinitroaniline compounds, often utilizing them as a source of carbon, nitrogen, and energy. nih.govdss.go.th The aerobic degradation pathways are typically initiated by oxidative enzymes. For example, the aerobic degradation of 2,6-dinitrotoluene (B127279) by Burkholderia cepacia and Hydrogenophaga palleronii involves an initial dioxygenation reaction that results in the release of a nitrite (B80452) group and the formation of 3-methyl-4-nitrocatechol. nih.govnih.govresearchgate.netdtic.mil This intermediate then undergoes extradiol ring cleavage, leading to further breakdown of the aromatic structure. nih.govnih.govresearchgate.netdtic.mil

Several bacterial genera have been implicated in the aerobic degradation of dinitroaniline herbicides, including Pseudomonas, Burkholderia, and Sphingopyxis. nih.govdss.go.thnih.gov These microorganisms often possess the specialized enzymatic machinery required to initiate the attack on the stable aromatic ring of these compounds.

Table 2: Microbial Genera Involved in the Aerobic Degradation of Dinitroaniline Compounds

Microbial Genus Degraded Compound(s)
Burkholderia 2,4-Dinitrotoluene, 2,6-Dinitrotoluene
Hydrogenophaga 2,6-Dinitrotoluene
Pseudomonas 2,4-Dinitrotoluene

This table is based on studies of various dinitroaniline and dinitrotoluene compounds.

The initial step in the biotransformation of many nitroaromatic compounds, under both anaerobic and aerobic conditions, is catalyzed by nitroreductase enzymes. nih.govresearchgate.netnih.gov These enzymes facilitate the reduction of the nitro group to a hydroxylamino group, which is a critical step in the detoxification and further degradation of these compounds. nih.gov Nitroreductases are a diverse group of enzymes found in a wide range of bacteria and have shown activity towards various dinitroaniline herbicides. nih.govresearchgate.net

Following the initial reduction, the aromatic ring can be cleaved by dioxygenase enzymes under aerobic conditions. These enzymes incorporate both atoms of molecular oxygen into the aromatic nucleus, leading to the formation of catecholic intermediates which are then susceptible to ring fission. This cleavage is a pivotal step in the complete mineralization of the compound. While the specific enzymes involved in the cleavage of this compound have not been characterized, the pathways observed for other dinitrotoluenes provide a likely model for its degradation. nih.govnih.govresearchgate.netdtic.mil

Transport and Distribution in Environmental Compartments

The movement and partitioning of this compound in the environment are governed by a complex interplay of its chemical properties and the characteristics of the surrounding media. Its journey from the point of release into different environmental spheres—soil, water, and air—is a critical area of study.

Sorption to Soil and Sediment

The affinity of this compound to bind to soil and sediment particles, a process known as sorption, plays a pivotal role in its environmental mobility. Research on analogous nitroaromatic compounds, such as dinitrotoluenes (DNTs) and their amino derivatives, provides significant insights into the expected behavior of this compound.

The sorption of nitroaromatic compounds in soil is largely influenced by the soil's organic matter and clay content. Studies have indicated that the presence of an amino group on the aromatic ring, as is the case with this compound, generally enhances sorption. This is attributed to the potential for stronger interactions with soil components. The transformation of 2,4,6-trinitrotoluene (TNT) in soil, for instance, leads to the formation of aminodinitrotoluenes, which exhibit stronger sorption to soil than the parent compound. nih.gov This increased sorption is a result of the metabolites becoming more integrated into the soil matrix. nih.gov

The chemical nature of the soil organic matter also plays a significant role. The order of sorption for some nitroaromatics has been observed to be higher in commercial humic acid compared to compost-derived humic acid, humin, and lignin. researchgate.netnih.gov Specifically, the aliphatic carbon content of the soil organic matter has shown a strong correlation with the sorption of compounds like TNT and 2,4-DNT. researchgate.netnih.gov

Table 1: Factors Influencing the Sorption of Nitroaromatic Compounds in Soil

FactorInfluence on SorptionResearch Findings
Amino Group Substitution Generally increases sorptionMetabolites of TNT with amino groups show stronger sorption than TNT itself. nih.gov
Soil Organic Matter (SOM) Primary sorbent for non-polar organic compoundsThe chemical structure of SOM, particularly aliphatic carbon content, significantly affects sorption. researchgate.netnih.gov
Clay Content Contributes to sorption, especially for polar compoundsThe type and amount of clay minerals can influence the binding of nitroaromatics.
Number of Amino Groups Directly proportional to sorption capacityStudies on TNT degradation products show increased sorption with more amino groups.

Detection and Monitoring Methods in Environmental Samples

The accurate detection and quantification of this compound in environmental matrices such as soil and water are fundamental for assessing contamination levels and implementing remediation strategies. Various analytical techniques are employed for the analysis of nitroaromatic compounds.

High-Performance Liquid Chromatography (HPLC) is a widely used and robust method for the analysis of nitroaromatics and nitramines in environmental samples. It is particularly suitable for thermally unstable compounds.

Gas Chromatography (GC) coupled with various detectors is another powerful tool for the determination of these compounds.

Environmental monitoring programs are crucial for tracking the presence and concentration of contaminants in the environment over time. eurofinsus.commerieuxnutrisciences.comfsns.com These programs often involve systematic sampling of soil, water, and air, followed by laboratory analysis. For nitroaromatic compounds, monitoring is particularly important at sites associated with their manufacture, use, or disposal, such as military installations. nih.gov The data from these programs inform risk assessments and the need for remedial actions.

Table 2: Analytical Methods for the Detection of Nitroaromatic Compounds

Analytical TechniqueDetector(s)Applicability
High-Performance Liquid Chromatography (HPLC) Ultraviolet (UV)Widely used for nitroaromatics and nitramines in water and soil.
Gas Chromatography (GC) Electron Capture Detector (ECD), Mass Spectrometry (MS)Effective for the separation and identification of various nitroaromatic isomers.

Advanced Applications in Materials Science and Industrial Chemistry

Application as Precursors in Dyes and Pigments

In the synthesis of dyes and pigments, particularly azo dyes, primary aromatic amines are fundamental precursors. The general method involves the diazotization of a primary aromatic amine, which is then followed by a coupling reaction with a suitable coupling agent, such as a phenol (B47542) or another aromatic amine, to form the azo compound (-N=N-), which is the chromophore responsible for the color. modishproject.com

While direct research on the application of 2-Amino-3,5-dinitrophenylamine in dye synthesis is not extensively documented in publicly available literature, its structural analogue, 2,4-dinitroaniline (B165453), is a known precursor for azo dyes. modishproject.com The presence of electron-withdrawing nitro groups on the aromatic ring of the amine precursor can significantly influence the color of the resulting dye, often leading to deeper and more intense shades. For instance, the thiophene (B33073) analogue, 2-amino-3,5-dinitrothiophene, is a key intermediate in the production of disperse dyes, including green, navy, and black colorants. sapub.org

Based on these principles, this compound could theoretically be utilized in a similar fashion. The diazotization of its primary amino group would yield a reactive diazonium salt. Subsequent coupling of this salt with various aromatic compounds could produce a range of azo dyes with potentially interesting color properties. The two nitro groups would act as strong auxochromes, likely resulting in dyes with high molar extinction coefficients and colors ranging from deep reds and blues to blacks, depending on the chosen coupling component.

Table 1: Potential Azo Dyes Derived from this compound

Coupling ComponentPotential Dye Color
PhenolDeep Red / Violet
N,N-dimethylanilineDeep Blue / Green
Naphthol derivativesVarious shades of Red, Blue, and Black

Note: The colors in this table are hypothetical and based on the known effects of nitro groups in analogous azo dye structures.

Development of Electrochromic Polymers and Redox-Active Materials

Electrochromic polymers are materials that can change their color in response to an electrical potential. These materials are of significant interest for applications such as smart windows, displays, and sensors. The synthesis of such polymers often involves the polymerization of aromatic monomers containing redox-active groups.

Currently, there is a lack of specific research detailing the use of this compound in the development of electrochromic polymers and redox-active materials. However, the broader class of aromatic amines and their derivatives are extensively used as building blocks for these materials. For instance, polyanilines and their derivatives are well-known conducting and electrochromic polymers.

Theoretically, the amino groups in this compound could serve as sites for polymerization, either through oxidative coupling or by reaction with other monomers to form polymers such as polyamides or polyimides. The dinitro groups would impart strong electron-accepting properties to the polymer backbone, which could facilitate redox reactions and potentially lead to electrochromic behavior. The reversible reduction and oxidation of the nitro groups or the polymer backbone itself could result in changes in the electronic structure of the material, leading to a visible color change. Further research would be necessary to synthesize and characterize such polymers to determine their electrochromic properties and redox stability.

Research in Energetic Materials

The field of energetic materials focuses on the development of substances with a high amount of stored chemical energy that can be released rapidly. Key characteristics of modern energetic materials include high performance (detonation velocity and pressure) combined with low sensitivity to accidental initiation.

While there is no direct public research on the use of this compound as an energetic material itself, its structure contains key functional groups—amino and nitro groups—that are common in many explosives. The presence of amino groups in conjunction with nitro groups on an aromatic ring is a well-established strategy for designing insensitive high explosives. A prime example is 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), which is known for its exceptional thermal stability and insensitivity to shock.

Derivatives of this compound could potentially be designed to create new energetic materials. For example, further nitration of the molecule or its conversion into more complex heterocyclic structures are common strategies in the synthesis of novel explosives. One related compound, 3-(3,5-dinitrophenyl)-5-amino-1,2,4-oxadiazole, has been synthesized and characterized as a novel insensitive and heat-resistant energetic material. This compound, which incorporates the 3,5-dinitrophenyl moiety, exhibits low mechanical sensitivity and good thermal stability.

The presence of amino groups can increase thermal stability through the formation of intermolecular and intramolecular hydrogen bonds, which helps to stabilize the crystal lattice. The detonation performance, including velocity and pressure, is largely dependent on the density of the material and the amount of energy released upon decomposition.

Table 2: Predicted Properties of a Hypothetical Energetic Derivative based on this compound

PropertyPredicted Value/CharacteristicRationale
Thermal StabilityModerate to HighPresence of amino groups and aromatic ring.
Impact SensitivityLow to ModerateAmino groups tend to decrease sensitivity.
Detonation VelocityModerateDependent on final density and oxygen balance.
Detonation PressureModerateDependent on final density and energy release.

Note: These are theoretical predictions based on structure-property relationships of analogous energetic materials and would require experimental verification.

Development of Chemical Sensors and Chemosensors

Chemical sensors and chemosensors are devices that detect the presence of specific chemical species. The design of these sensors often relies on molecules that exhibit a change in their optical or electronic properties upon interaction with the target analyte.

There is no available research specifically demonstrating the application of this compound in chemical sensors. However, molecules with nitroaromatic and amino functionalities have been explored for sensing applications. For instance, the electron-deficient nature of the dinitrophenyl group could make it a suitable recognition site for electron-rich analytes. The amino groups could be functionalized to introduce specific binding sites for target molecules. Upon binding of an analyte, changes in the electronic structure of the this compound moiety could lead to a detectable signal, such as a change in fluorescence or color.

Role in Catalytic Processes

The application of this compound in catalytic processes has not been reported in the scientific literature. In general, aromatic amines can sometimes act as organocatalysts or as ligands for metal catalysts. The amino groups could potentially coordinate with metal centers, and the electronic properties of the dinitrophenyl ring could influence the catalytic activity of the metal. However, without experimental studies, any potential role in catalysis remains purely speculative.

Future Research Directions and Unexplored Avenues for 2 Amino 3,5 Dinitrophenylamine

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of nitroaromatic compounds, a cornerstone of the chemical industry, is increasingly scrutinized for its environmental footprint. researchgate.net Traditional nitration methods often rely on harsh reagents and produce significant waste streams. nih.gov Consequently, a primary focus of future research will be the development of green and sustainable synthetic routes.

Key research avenues include:

Catalytic Nitration: Exploring novel catalytic systems that can achieve high selectivity and efficiency under milder conditions, minimizing the use of stoichiometric strong acids.

Flow Chemistry: Implementing continuous flow processes for nitration and subsequent functionalization. This approach offers enhanced safety, better process control, and reduced waste generation compared to batch synthesis.

Biocatalysis: Investigating enzymatic pathways for the synthesis of nitroaromatic compounds. While the majority of these compounds are synthetic, some are produced biologically, suggesting that biocatalytic routes could be developed for more sustainable production. nih.gov

A comparative table of potential sustainable synthesis metrics is presented below.

Synthesis ParameterTraditional Method (VOCs)Sustainable Method (Green Solvents)
Solvent Type Petroleum-based VOCs2-MeTHF, CPME
E-Factor (Waste/Product Ratio) 24.1 – 54.912.2 – 22.1
Overall Yield ~10%21 – 22%
Reaction Conditions Often harsh (e.g., polyphosphoric acid)Milder conditions

Data extrapolated from studies on similar API syntheses. mdpi.com

Integration of Advanced In-Situ Characterization Techniques

A deeper understanding of the reaction mechanisms, kinetics, and polymorphism of 2-Amino-3,5-dinitrophenylamine requires the application of advanced characterization techniques, particularly those that can monitor the process in real-time (in-situ). Accurate material characterization is often a rate-limiting step in the development of functional materials. wuttkescience.com

Future research should focus on:

Spectroscopic Methods: Employing in-situ techniques such as Raman and Fourier-transform infrared (FTIR) spectroscopy to monitor the formation of intermediates and the final product during synthesis. researchgate.netfitech.io This provides real-time data on reaction progress and can help optimize conditions.

Advanced Imaging: Using high-resolution imaging techniques like Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) to study the morphology and crystal growth of this compound. wuttkescience.comfitech.io

Fluorescence Probing: Utilizing advanced fluorescence techniques like fluorescence lifetime imaging (FLIM) and Förster resonance energy transfer (FRET) to probe the local environment and distribution of functional groups within materials incorporating this compound, which is not possible with standard bulk characterization. wuttkescience.com

Diffraction Techniques: Applying in-situ X-ray diffraction (XRD) to study phase transformations and polymorphism during synthesis and under different environmental conditions, which is crucial for energetic materials. researchgate.net

TechniqueInformation GainedApplication Area
In-Situ Raman/FTIR Real-time reaction kinetics, intermediate identificationSynthesis Optimization
AFM/TEM Surface morphology, crystal structure, particle sizeMaterials Science
FLIM/FRET Spatial distribution of functional groups, nanoscale defectsFunctional Materials
In-Situ XRD Crystalline phase, polymorphism, thermal stabilityEnergetic Materials

Refinement of Predictive Computational Models for Reactivity and Environmental Behavior

Computational chemistry offers powerful tools to predict the properties, reactivity, and environmental fate of molecules like this compound, guiding experimental work and risk assessment. researchgate.net Future efforts should be directed towards creating more accurate and comprehensive predictive models.

Areas for development include:

Quantum Mechanical Calculations: Using Density Functional Theory (DFT) to accurately predict molecular structures, electronic properties, and reaction energetics. This can help understand degradation mechanisms and regioselectivity in reactions. researchgate.netresearchgate.net

Reactive Molecular Dynamics (MD): Employing reactive force fields like ReaxFF to simulate the decomposition chemistry of related energetic materials under extreme conditions, providing insights into the initial steps of detonation and thermal decomposition. chemrxiv.org

Machine Learning and AI: Developing machine learning models trained on experimental and computational data to predict properties such as toxicity, biodegradability, and performance as an energetic material. chemrxiv.orglbl.gov Unsupervised machine learning can help model decomposition kinetics from MD trajectories. chemrxiv.org

Environmental Fate Modeling: Creating models to predict the transport, transformation, and persistence of this compound in soil and water systems. nih.gov This involves understanding its adsorption to soil, potential for leaching into groundwater, and biotic/abiotic degradation pathways. nih.gov

Exploration of New Functional Materials Applications

While nitroaromatic compounds are well-known as precursors for dyes, pesticides, and explosives, future research can unlock novel applications for this compound in advanced functional materials. nih.govresearchgate.net

Potential unexplored applications include:

Sensing Materials: Developing chemosensors for the detection of specific analytes. The electron-deficient nature of the nitroaromatic ring makes it a candidate for use in fluorescence quenching-based sensors. mdpi.com For example, polymer composites incorporating such structures have shown potential for sensing other nitroaromatic compounds. mdpi.com

Non-linear Optical (NLO) Materials: Investigating its potential in NLO applications due to the presence of both electron-donating (amino) and electron-withdrawing (nitro) groups, which can lead to large molecular hyperpolarizabilities.

Energetic Materials: Further characterizing its properties as a potential energetic material, focusing on thermal stability and sensitivity. rsc.orgresearchgate.net The combination of amino and nitro groups on a benzene (B151609) ring is a common motif in insensitive high explosives.

Single-Layer Materials: Exploring its use as a functionalizing agent or component in 2D materials, such as antimonene, for applications in electrocatalysis or for the determination of other nitroaromatic compounds. wikipedia.org

Multidisciplinary Research Bridging Chemistry, Materials Science, and Environmental Science

Addressing the multifaceted challenges and opportunities associated with this compound requires a departure from siloed research. A holistic understanding can only be achieved through synergistic, multidisciplinary collaborations.

Future research should be structured around the intersection of:

Chemistry and Materials Science: Collaborative efforts to design and synthesize novel functional materials, such as polymers or metal-organic frameworks (MOFs), incorporating this compound. mdpi.com This involves chemists focusing on synthesis and materials scientists characterizing the physical and functional properties of the resulting materials. researchgate.net

Chemistry and Environmental Science: Joint projects to develop sustainable synthetic pathways while simultaneously evaluating the environmental fate and toxicity of the compound and its byproducts. cswab.orgresearchgate.net This includes studying its biodegradation and developing effective remediation strategies for potential contamination. mdpi.comresearchgate.net

Computational and Experimental Science: An integrated approach where computational models predict promising molecular structures and reaction pathways, which are then synthesized and validated experimentally. researchgate.netchemrxiv.org This iterative loop can significantly accelerate the discovery and optimization of new materials and processes. lbl.gov

This integrated approach will be crucial for responsibly harnessing the potential of this compound while mitigating its environmental risks.

Q & A

Q. How do solvent effects influence the electronic properties of this compound?

  • Study : Measure solvatochromic shifts using UV-Vis spectroscopy in solvents of varying polarity (e.g., hexane vs. DMSO). Polar solvents stabilize charge-separated resonance structures, altering λmax by 10–20 nm .

Notes

  • Contradictions in thermal data may arise from differing experimental setups (e.g., heating rates in DSC). Always replicate conditions for comparability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.